Benzonitrile, 3-bromo-5-(trifluoromethyl)-, also known by its Chemical Abstracts Service (CAS) number 691877-03-9, is an organic compound with the molecular formula . This compound features a benzonitrile core with a bromine atom and a trifluoromethyl group attached, which significantly influences its chemical behavior and applications. The presence of these substituents enhances its reactivity and makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
The synthesis of Benzonitrile, 3-bromo-5-(trifluoromethyl)- typically involves the bromination of 3-(trifluoromethyl)benzonitrile. One common method employs the reaction of 3-(trifluoromethyl)benzonitrile with bromine in the presence of a catalyst, such as iron or aluminum bromide. This reaction is usually performed under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, continuous flow reactors are often utilized for scaling up production. This method allows for better control over reaction parameters, improving yield and purity. Advanced purification techniques like distillation and recrystallization are employed to enhance the quality of the final product .
Benzonitrile, 3-bromo-5-(trifluoromethyl)- has a distinct molecular structure characterized by:
Benzonitrile, 3-bromo-5-(trifluoromethyl)- is involved in various chemical reactions:
The mechanism of action for Benzonitrile, 3-bromo-5-(trifluoromethyl)- is primarily linked to its interaction with specific molecular targets. The trifluoromethyl group increases lipophilicity, enhancing the compound's ability to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the bromine atom can participate in halogen bonding, influencing binding affinity and specificity .
Relevant safety data indicates that this compound may cause skin irritation (H315), eye irritation (H319), and respiratory issues (H335) upon exposure .
Benzonitrile, 3-bromo-5-(trifluoromethyl)- is utilized extensively in scientific research and industrial applications:
Diazotization-bromination sequences enable precise bromine introduction at the meta-position relative to the trifluoromethyl group in benzonitrile scaffolds. This two-step approach starts with the nitration of 3-(trifluoromethyl)benzonitrile, where a mixture of nitric and sulfuric acids (1:3 v/v) at 0–5°C selectively yields the 3-nitro-5-(trifluoromethyl)benzonitrile intermediate. Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the nitro group to aniline, setting the stage for diazotization. The aniline intermediate undergoes diazotization using sodium nitrite (1.1 equiv) in hydrobromic acid (48% w/v) at −10°C, followed by copper(I)-catalyzed Sandmeyer bromination to furnish 3-bromo-5-(trifluoromethyl)benzonitrile in 82% yield over three steps [7]. Key variables impacting efficiency include:
Table 1: Optimization of Diazotization-Bromination Parameters
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 0°C | −10°C | +15% yield |
Cu(I) source | CuBr | CuBr₂ | +12% yield |
Acid medium | HCl | HBr | Avoids Cl− byproduct |
Reaction time | 2 hours | 1 hour | Minimizes decomposition |
The HBr/CuBr₂ system suppresses dihalogenation byproducts common with chloride media. This method’s robustness is demonstrated in the synthesis of nilotinib intermediates [5] [7].
Transition-metal catalysis enables direct C−CF₃ bond formation on brominated benzonitriles, circumventing multi-step sequences. Copper-catalyzed cross-coupling between 3,5-dibromobenzonitrile and (trifluoromethyl)trimethylsilane (TMSCF₃) exemplifies this approach. Using CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in DMF at 100°C, regioselective trifluoromethylation occurs at the sterically less hindered meta-bromine position, yielding 3-bromo-5-(trifluoromethyl)benzonitrile in 78% yield [5] [7]. The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, where oxidative addition of the aryl bromide to Cu(I) generates an aryl-Cu(III) intermediate, followed by transmetalation with TMSCF₃ and reductive elimination.
Table 2: Ligand Effects in Cu-Catalyzed Trifluoromethylation
Ligand | Solvent | Time (h) | Yield (%) | Regioselectivity (m:p) |
---|---|---|---|---|
1,10-Phenanthroline | DMF | 24 | 78 | >20:1 |
2,2′-Bipyridyl | DMF | 24 | 65 | 15:1 |
trans-N,N′-Dimethylcyclohexanediamine | NMP | 18 | 83 | >20:1 |
None | DMSO | 48 | <5 | N/A |
Alternatives include Pd-catalyzed methods employing [(PPh₃)₂PdCl₂] with zinc dust, though yields are lower (≤60%) due to competing protodebromination [7].
Achieving meta-bromination in trifluoromethylarenes is challenged by the group’s strong ortho/para-directing effects. Strategies to override this include:
Table 3: Regioselectivity Control in Bromination
Directing Group | Reagent | Positional Outcome | Yield (%) | Ratio (m:o:p) |
---|---|---|---|---|
−CN (alone) | Br₂/FeCl₃ | Predominantly para | 62 | 1:0:9 |
−CF₃ (alone) | Br₂ | ortho/para mix | 55 | 1:3:6 |
−CN/−CF₃ combo | Br₂/AlCl₃ | meta | 70 | 9:1:0 |
Pyridine N-oxide | PPh₃/Br₂ | meta | 75 | >19:1 |
Steric congestion between −CN and −CF₃ further disfavors ortho-bromination, enhancing meta-selectivity [3] [6].
Industrial routes to 3-bromo-5-(trifluoromethyl)benzonitrile prioritize stepwise processes despite higher atom economy in conceptual one-pot methods:- Stepwise Approach (Patent US20160311777A1 [7]):1. Nitration of 3-(trifluoromethyl)benzonitrile → 3-nitro-5-(trifluoromethyl)benzonitrile (89%)2. Reduction with Fe/HCl → 3-amino-5-(trifluoromethyl)benzonitrile (92%)3. Diazotization/Bromination → target compound (82%)Cumulative Yield: 67%- Theoretical One-Pot Approach:Sequential Pd-catalyzed trifluoromethylation and bromination using 3,5-dibromobenzonitrile and CF₃Cu reagents. However, halogen scrambling reduces yield to ≤50% [5] [6].
Table 4: Synthesis Route Metrics Comparison
Metric | Stepwise Process | One-Pot Process |
---|---|---|
Overall yield | 67% | ≤50% |
Purification steps | 3 | 1 |
Byproduct generation | Moderate | High |
Scalability | >100 kg demonstrated | <1 kg demonstrated |
Impurity profile | Well-controlled | Unpredictable |
The stepwise method’s reliability outweighs one-pot efficiency for pharmaceutical intermediates like nilotinib precursors [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: